Tributyl(4,5-dihydrofuran-3-YL)stannane
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Overview
Description
Tributyl(4,5-dihydrofuran-3-YL)stannane is an organotin compound, which means it contains a tin atom bonded to organic groups. This compound is particularly interesting due to its applications in organic synthesis, especially in the formation of carbon-carbon bonds through coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(4,5-dihydrofuran-3-YL)stannane can be synthesized through the reaction of 4,5-dihydrofuran with tributyltin hydride in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and can be facilitated by the use of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the organotin reagents.
Chemical Reactions Analysis
Types of Reactions
Tributyl(4,5-dihydrofuran-3-YL)stannane primarily undergoes substitution reactions, particularly in the context of the Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts, organic halides (e.g., aryl halides)
Conditions: Typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.
Major Products
The major products of these reactions are typically aryl derivatives containing the furan ring, which can be further utilized in various organic synthesis applications.
Scientific Research Applications
Tributyl(4,5-dihydrofuran-3-YL)stannane is used extensively in scientific research due to its role in the Stille coupling reaction. This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. Applications include:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Development of new drugs and therapeutic agents.
Industry: Production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for Tributyl(4,5-dihydrofuran-3-YL)stannane in the Stille coupling reaction involves the formation of a palladium complex. This complex facilitates the transfer of the organic group from the tin atom to the organic halide, forming a new carbon-carbon bond. The process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
- Tributyl(4,5-dihydrofuran-2-YL)stannane
- Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane
- Tributyl(thien-2-yl)stannane
Uniqueness
Tributyl(4,5-dihydrofuran-3-YL)stannane is unique due to its specific structure, which includes the 4,5-dihydrofuran ring. This structure imparts distinct reactivity and selectivity in coupling reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
651327-88-7 |
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Molecular Formula |
C16H32OSn |
Molecular Weight |
359.1 g/mol |
IUPAC Name |
tributyl(2,3-dihydrofuran-4-yl)stannane |
InChI |
InChI=1S/C4H5O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h4H,1,3H2;3*1,3-4H2,2H3; |
InChI Key |
IMFBEWFGWHOAPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=COCC1 |
Origin of Product |
United States |
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